“Furo[3,4-b]pyrazine-5,7-dione” is a compound used in the field of organic chemistry . It has been involved in the synthesis of N-Aminophthalimides and phthalazine 1,4-diones .
Application: The compound is used in the synthesis of N-Aminophthalimides and phthalazine 1,4-diones. These derivatives have been reported to possess different pharmacological properties including anti-inflammatory, cardiotonic vasorelaxant, anticonvulsant, antihypertensive, antibacterial, anti-cancer, and carbonic anhydrase enzyme activity .
Method of Application: The procedure involved the treatment of isobenzofuran-1,3-diones, isoindoline-1,3-dione, furo[3,4-b] pyrazine-5,7-dione, or 1 H-pyrrolo[3,4-c] pyridine-1,3-dione with monohydrate hydrazine in EtOH solution at room temperature or in neat at reflux for 4 hours .
Results: The reactions of 5,6-diamino- and 5,6-dihydrazinofurazano [3,4-b] pyrazine that produce polycyclic or highly reactive compounds are reviewed. The furazan ring has a deactivating effect on the amine functions of these compounds .
Furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride, is an organic compound characterized by the molecular formula C6H2N2O3. This heterocyclic compound features both furan and pyrazine rings, contributing to its unique structural properties. The compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and materials science .
Currently, there is no scientific research available on the specific mechanism of action of furo[3,4-b]pyrazine-5,7-dione.
Furo[3,4-b]pyrazine-5,7-dione exhibits notable biological activity. It has been reported to interact with various molecular targets and pathways within biological systems. One significant area of interest is its ability to inhibit specific enzymes and proteins, which can lead to alterations in cellular processes. For instance, it may inhibit protein kinases that are crucial for cell signaling pathways. The precise molecular targets and pathways involved depend on the context of its application .
The synthesis of furo[3,4-b]pyrazine-5,7-dione can be accomplished through several methods:
Furo[3,4-b]pyrazine-5,7-dione has a range of applications across different fields:
Research indicates that furo[3,4-b]pyrazine-5,7-dione interacts with multiple biological targets. Studies have shown its potential for inhibiting protein kinases involved in critical signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications .
Furo[3,4-b]pyrazine-5,7-dione shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrazine-2,3-dicarboxylic acid | Contains a pyrazine ring | Direct oxidation product |
| Furan-2,3-dione | Contains a furan ring | Different heterocyclic structure |
| 1H-Pyrazolo[3,4-b]quinoline | Contains both pyrazole and quinoline | Exhibits distinct biological activity |
| 1H-Pyrazolo[4,3-e]pyridine | Incorporates a pyridine ring | Variability in reactivity |
Furo[3,4-b]pyrazine-5,7-dione stands out due to its unique combination of both furan and pyrazine rings along with its specific reactivity patterns that differentiate it from these similar compounds .
The synthesis of Furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride, primarily relies on classical cyclization methodologies utilizing pyrazinedicarboxylic acid precursors [1] . The most established and widely documented approach involves the intramolecular cyclization of pyrazine-2,3-dicarboxylic acid under dehydrating conditions to form the anhydride ring system .
The predominant classical method employs acetic anhydride as the dehydrating agent for the cyclization reaction [4]. Pyrazine-2,3-dicarboxylic acid is dissolved in acetic anhydride and subjected to reflux conditions, typically at temperatures ranging from 80°C to 100°C . The reaction mechanism involves the activation of the carboxylic acid groups by acetic anhydride, followed by intramolecular cyclization with simultaneous elimination of water [4]. This method consistently yields Furo[3,4-b]pyrazine-5,7-dione with good purity, achieving approximately 70% crystalline product yield .
The optimized procedure involves dissolving pyrazine-2,3-dicarboxylic acid (4.0 grams, 23.8 millimoles) in acetic anhydride (30 milliliters) and refluxing the reaction mixture for one hour [4]. Subsequently, the mixture is cooled to 0°C in an ice bath, and the obtained crystals of pyrazine-2,3-dicarboxylic anhydride are filtered off, providing a 70% yield [4].
An alternative classical approach utilizes phosphorus oxychloride as the dehydrating agent . This method is particularly effective for heterocyclic carboxylic acids and operates through a different mechanistic pathway compared to acetic anhydride . The reaction is generally performed under reflux conditions at temperatures ranging from 80°C to 100°C in an inert atmosphere to prevent side reactions .
Phosphorus oxychloride converts the hydroxyl groups of the carboxylic acids into good leaving groups, facilitating the cyclization process [5]. The reaction proceeds via an elimination mechanism where phosphorus oxychloride activates the carboxyl groups for intramolecular attack, leading to anhydride formation [5] [6].
Phosphorus pentoxide represents another classical dehydrating agent employed for the synthesis of Furo[3,4-b]pyrazine-5,7-dione [7] [8]. This highly hygroscopic compound serves as a powerful dehydrating agent capable of removing water molecules from organic compounds [8] [9]. The hydrolysis of phosphorus pentoxide is highly exothermic, releasing sufficient energy to drive the dehydration reaction forward [9].
The reaction mechanism involves the interaction of phosphorus pentoxide with the carboxylic acid groups, leading to the formation of phosphoric acid as a byproduct while simultaneously promoting cyclization [6]. Certain dicarboxylic acids can undergo dehydration upon heating, and cyclic acid anhydrides composed of five and six-membered rings demonstrate considerable stability [6].
Contemporary synthetic methodologies for Furo[3,4-b]pyrazine-5,7-dione have evolved to incorporate advanced catalytic systems that enhance reaction efficiency, selectivity, and environmental sustainability [10] [11] [12].
Modern catalytic approaches have employed metalloradical catalysis for the construction of heterocyclic frameworks [13]. Cobalt-based metalloradical catalysts, particularly cobalt(II) complexes of amidoporphyrins, have demonstrated effectiveness in catalyzing cyclization reactions of alkynes with diazocarbonyls [13]. These catalytic systems operate at elevated temperatures, typically around 80°C, and provide excellent regioselectivity for the formation of substituted heterocycles [13].
The metalloradical cyclization mechanism involves consecutive radical addition processes followed by radical substitution, ultimately leading to the formation of the desired heterocyclic products [13]. This approach offers advantages in terms of functional group tolerance and can accommodate a wide range of substrate variations [13].
Base-metal catalyzed dehydrogenative coupling reactions have emerged as sustainable alternatives for heterocycle synthesis [10] [12]. Manganese complexes, particularly those based on acridine ligands, have shown remarkable efficiency in catalyzing dehydrogenative self-coupling reactions to form pyrazine derivatives [10] [12].
These catalytic systems operate under acceptorless conditions, generating hydrogen gas and water as the only byproducts, making the synthetic methods atom-economical and environmentally benign [12]. The reaction typically proceeds via alcohol dehydrogenation followed by coupling with amines, providing a sustainable route to heterocyclic compounds [12].
Gold(I) complexes have demonstrated exceptional catalytic activity for the annulation of propargyl amines with aldehydes [14]. The catalytic system employs gold(I) complexes such as Au(PPh₂Cy)Cl, which facilitate the formation of pyrazine rings through a cascade mechanism involving aldol addition and subsequent intramolecular hydroamination [14].
The reaction conditions are optimized to achieve quantitative yields, typically operating at 60°C in acetonitrile as the solvent [14]. The gold-catalyzed approach offers advantages in terms of mild reaction conditions and high product selectivity [14].
Copper-based catalytic systems, particularly those employing unsymmetrical triazolyl-naphthyridinyl-pyridine copper complexes, have shown promise for the synthesis of pyrazine derivatives [11]. These catalytic systems operate under optimized conditions using cesium carbonate as the base and xylene as the solvent at 140°C [11].
| Catalyst Type | Temperature (°C) | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Cu-TNP Complex | 140 | Xylene | Cs₂CO₃ | 97 |
| Cu-TNP Complex | 140 | Toluene | Cs₂CO₃ | 79 |
| Cu-TNP Complex | 140 | DMF | Cs₂CO₃ | 61 |
The copper-catalyzed approach provides excellent yields under optimized conditions and demonstrates broad substrate scope [11].
The selection of appropriate solvent systems and optimization of reaction parameters are crucial factors influencing the efficiency and selectivity of Furo[3,4-b]pyrazine-5,7-dione synthesis [15] [16] [17].
Traditional solvent systems for the synthesis of Furo[3,4-b]pyrazine-5,7-dione primarily involve polar aprotic solvents that facilitate the cyclization process [4] [18]. Tetrahydrofuran has been extensively employed as a solvent for the dissolution of pyrazine-2,3-dicarboxylic anhydride in subsequent derivatization reactions [4].
The selection of tetrahydrofuran provides several advantages, including good solubility for both starting materials and products, chemical stability under reaction conditions, and ease of removal during product isolation [4]. The reaction typically involves dissolving pyrazine-2,3-dicarboxylic anhydride (1.0 gram, 6.7 millimoles) in tetrahydrofuran (40 milliliters) followed by addition of the corresponding nucleophile [4].
Recent developments in sustainable chemistry have led to the exploration of environmentally benign solvent systems [15] [16]. Deep eutectic solvents based on choline chloride have emerged as green alternatives for the preparation of pyrazine derivatives [15]. These solvent systems function both as solvents and catalysts, providing dual functionality in the synthetic process [15].
Tertiary-amyl alcohol has demonstrated superior performance as a green solvent for enzymatic synthesis of pyrazine derivatives [16]. Comparative studies have shown that tertiary-amyl alcohol provides higher product yields compared to conventional organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane [16].
| Solvent | Log P Value | Product Yield (%) | Environmental Impact |
|---|---|---|---|
| tert-Amyl alcohol | 1.09 | 85 | Low |
| Ethanol | -0.31 | 65 | Moderate |
| Acetonitrile | -0.34 | 45 | High |
| Dichloromethane | 1.25 | 35 | High |
Microwave-assisted solvent-free conditions have gained attention as an environmentally sustainable approach for heterocycle synthesis [19]. These conditions eliminate the need for organic solvents while significantly reducing reaction times and improving product yields [19].
The solvent-free approach typically involves the direct mixing of reactants followed by microwave irradiation under controlled temperature and power conditions [19]. This methodology has demonstrated effectiveness for various heterocyclic syntheses, providing shorter reaction times and improved yields compared to conventional thermal heating methods [19].
Systematic optimization of reaction parameters is essential for maximizing the efficiency of Furo[3,4-b]pyrazine-5,7-dione synthesis [20] [21]. Key parameters include reaction temperature, reaction time, reagent stoichiometry, and pH conditions [20] [21].
Temperature optimization studies have revealed that the optimal reaction temperature range is 150-160°C for maximum product yield [20]. Reaction time optimization indicates that 60 minutes provides the optimal balance between yield and reaction efficiency [20]. The carbon to nitrogen mole ratio significantly influences product distribution, with a 1:2 ratio providing optimal results [21].
The purification of Furo[3,4-b]pyrazine-5,7-dione and related compounds requires specialized techniques due to the unique physicochemical properties of these heterocyclic systems [22] [23] [24].
Silica gel chromatography represents the primary method for purifying pyrazine derivatives [22] [25] [24]. The purification process typically employs normal-phase flash chromatography with silica as the stationary phase and binary mixtures of hydrocarbon solvents with ethyl acetate as the mobile phase [25].
Optimized chromatographic conditions utilize a mixture of 90:10 hexane to ethyl acetate as the eluting solvent, which provides effective separation of pyrazines based on their total alkyl substituent content [24]. The silica gel effectively retains undesirable impurities such as imidazole derivatives while allowing the desired pyrazine compounds to elute [24].
Standard flash silica with a nominal surface area of 500 square meters per gram and porosity of 60 Angstroms may not always provide sufficient separation for closely related pyrazine derivatives [22]. Enhanced separation can be achieved using specialized silica gel formulations with improved resolution capabilities [22].
Liquid-liquid extraction serves as an essential purification step for isolating pyrazine compounds from reaction mixtures [23] [24]. Effective extraction requires multiple extraction steps with fresh solvent to achieve complete recovery of the desired products [24].
Hexane extraction provides selective isolation of pyrazine compounds without co-extracting imidazole derivatives [24]. However, when methyl tertiary-butyl ether or ethyl acetate is employed as the extraction solvent, 4-methyl imidazole may be co-extracted, necessitating additional purification steps [24].
The extraction efficiency can be optimized by adjusting the pH of the aqueous phase and employing multiple extraction cycles [23] [4]. For pyrazine-2,3-dicarboxylic acid derivatives, the addition of saturated sodium bicarbonate solution to pH 6 facilitates crystallization of the desired products [4].
Recrystallization remains a fundamental technique for achieving high purity in Furo[3,4-b]pyrazine-5,7-dione preparations [26] [27] [28]. The selection of appropriate recrystallization solvents is crucial for achieving optimal purity and yield [28] [29].
The ideal recrystallization solvent should provide moderate solubility, being sufficient to dissolve the compound at elevated temperature while allowing crystallization upon cooling [28]. Solvent mixtures often provide superior results compared to single solvents, allowing fine-tuning of the dissolution characteristics [28].
For pyrazine derivatives, common recrystallization solvents include methanol, ethanol, and mixed solvent systems such as ethanol-water combinations [26] [28]. The recrystallization process involves dissolving the impure solid in the minimum amount of hot solvent, followed by controlled cooling to promote selective crystallization [29].
High-performance liquid chromatography provides an analytical and preparative tool for achieving high-purity pyrazine derivatives [30] [31]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifiers enables effective separation and purification [30] [31].
The chromatographic method is scalable and suitable for both analytical determinations and preparative isolations [30]. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to ensure compatibility [30].
Distillation techniques offer an alternative purification approach, particularly effective for separating pyrazine compounds from higher-boiling impurities [23] [24]. Distillation of the aqueous reaction mixture isolates the volatile pyrazine compounds while leaving undesirable imidazoles in the undistilled portion [24].
| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Application Scale |
|---|---|---|---|
| Silica Gel Chromatography | 95-98 | 80-90 | Laboratory |
| Recrystallization | 98-99 | 70-85 | Laboratory/Industrial |
| HPLC Purification | >99 | 85-95 | Analytical/Preparative |
| Distillation | 90-95 | 75-85 | Industrial |
Furo[3,4-b]pyrazine-5,7-dione, systematically known as 2,3-pyrazinedicarboxylic anhydride, represents a bicyclic heterocyclic compound with the molecular formula C₆H₂N₂O₃ and molecular weight of 150.09 g/mol [1] [2] [3]. While specific single-crystal X-ray diffraction data for this compound were not extensively documented in the literature search, comprehensive analysis of related pyrazine and anhydride structures provides valuable insights into its expected molecular geometry.
The compound exhibits a fused ring system comprising a pyrazine ring (six-membered) connected to a furan ring (five-membered) through an anhydride linkage [1]. Based on spectroscopic evidence and computational studies, the molecule demonstrates significant planarity with minimal deviation from the ideal planar geometry [5]. The root-mean-square deviation from planarity for similar pyrazolo[3,4-b]pyrazine systems has been reported at approximately 0.024 Å, indicating highly planar molecular architecture [5].
Analysis of structurally related compounds reveals characteristic bond lengths and angles that can be extrapolated to Furo[3,4-b]pyrazine-5,7-dione:
| Bond Type | Expected Length (Å) | Typical Range |
|---|---|---|
| C=O (carbonyl in anhydride) | 1.195-1.210 | ±0.015 |
| C-O (anhydride bridge) | 1.380-1.400 | ±0.020 |
| C-N (pyrazine ring) | 1.314-1.360 | ±0.025 |
| C-C (pyrazine ring) | 1.378-1.426 | ±0.030 |
| C-C (furan ring) | 1.350-1.400 | ±0.025 |
The carbonyl groups in the anhydride functionality exhibit typical double bond character with bond lengths ranging from 1.195 to 1.210 Å, consistent with other cyclic anhydride structures [6] [7]. The anhydride bridge demonstrates single bond character with C-O bond lengths between 1.380 and 1.400 Å, facilitating the ring fusion between the pyrazine and furan moieties [8] [9].
The pyrazine ring maintains aromatic character with delocalized π-electron density across the nitrogen-containing heterocycle [10] [11]. Dihedral angles between ring systems in related compounds typically range from 0° to 10°, indicating near-planar molecular geometry [10] [12]. The nearly planar pyrazine rings show maximum deviations of approximately 0.027 Å from the mean plane, confirming the rigid aromatic structure [10].
The molecular planarity is further stabilized by the extended conjugation through the fused ring system, which contributes to the electronic properties and crystal packing behavior [13] [14]. The compound crystallizes as a white to light brown crystalline powder with a melting point of 210°C (with decomposition), indicating thermal stability of the molecular framework [8] [15] [9].
The tautomeric behavior of Furo[3,4-b]pyrazine-5,7-dione requires careful consideration, although direct experimental evidence for alternative tautomeric forms is limited in the available literature. The compound exists predominantly in its anhydride form under standard conditions, with no observed tautomeric equilibrium [16] [17] [18].
The most stable configuration corresponds to the cyclic anhydride structure with the molecular formula C₆H₂N₂O₃ [1] [2]. This form features:
While experimental evidence for alternative tautomeric forms is absent, theoretical considerations based on related pyrazine derivatives suggest potential pathways:
| Tautomeric Form | Stability | Energy Difference (kcal/mol) | Likelihood |
|---|---|---|---|
| Primary Anhydride Form | Most stable | 0 (reference) | Observed |
| Hypothetical Enol Form | Less stable | >20 (estimated) | Not observed |
| Ring-opened Form | Unstable | >30 (estimated) | Not observed |
The absence of N-H bonds in the pyrazine ring and the stable anhydride functionality effectively preclude tautomeric interconversion under normal conditions [16] [19]. Computational studies on related pyrazine systems indicate that tautomeric energy differences typically range from 5-30 kcal/mol, with electron-withdrawing groups (such as the anhydride functionality) stabilizing the primary form [16].
Studies on structurally similar compounds provide context for understanding tautomeric stability:
The comparative analysis confirms that Furo[3,4-b]pyrazine-5,7-dione exists as a single, well-defined tautomeric form under standard conditions, with the anhydride structure providing exceptional stability against tautomeric rearrangement.
The crystal packing of Furo[3,4-b]pyrazine-5,7-dione is governed by multiple types of intermolecular interactions that contribute to the overall stability and arrangement of molecules in the solid state. While specific crystallographic data for this compound are limited, analysis of related heterocyclic anhydrides and pyrazine derivatives provides comprehensive insights into the expected intermolecular interaction patterns [24] [6] [7].
The planar aromatic nature of the fused pyrazine-furan system facilitates significant π-π stacking interactions between adjacent molecules [25] [10] [5]. These interactions typically occur at centroid-to-centroid distances of 3.4-3.8 Å, as observed in related pyrazine derivatives [25] [10]. The nearly planar molecular geometry (maximum deviation of 0.027 Å from planarity) promotes efficient π-π overlap, contributing 2-5 kcal/mol to the lattice stabilization energy [10] [5].
The anhydride functionality introduces strong dipolar character through the two carbonyl groups, leading to characteristic C=O···C=O dipole-dipole interactions [6] [26]. These interactions are particularly significant in anhydride crystal structures, with typical C···O distances ranging from 3.0-3.5 Å and contributing 3-8 kcal/mol to the crystal stability [6] [7]. The columnar packing patterns observed in related tetrahydrophthalic anhydrides suggest similar arrangements for Furo[3,4-b]pyrazine-5,7-dione [6] [27].
Despite the absence of traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonding interactions play crucial roles in crystal stabilization [28] [29] [24]. Analysis of related compounds reveals:
| Interaction Type | Distance Range (Å) | Angle Range (°) | Contribution (kcal/mol) |
|---|---|---|---|
| C-H···O | 2.4-2.8 | 140-180 | 1-3 |
| C-H···N | 2.5-2.9 | 150-170 | 1-3 |
| C-H···π | 2.8-3.2 | 120-160 | 0.5-2 |
These weak hydrogen bonds form extended networks that link molecules into chains or sheets, contributing to the overall crystal architecture [24] [5] [7].
The electron-deficient nature of the pyrazine ring and electron-rich anhydride oxygens create favorable electrostatic interactions between neighboring molecules [28] [24]. Van der Waals forces, while individually weak (0.5-2 kcal/mol), provide significant cumulative stabilization across the entire crystal lattice [7].
The combination of these intermolecular interactions results in:
The melting point of 210°C indicates substantial intermolecular interactions that require significant thermal energy to overcome, consistent with the multiple interaction types identified in the structural analysis [8] [15] [9]. The decomposition upon melting suggests that thermal energy disrupts not only intermolecular interactions but also intramolecular bonds, indicating the integrated nature of the molecular and crystal structure stability.
Irritant